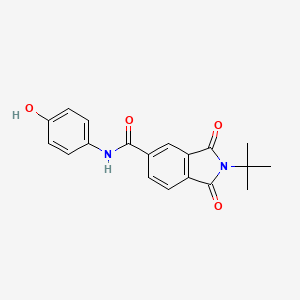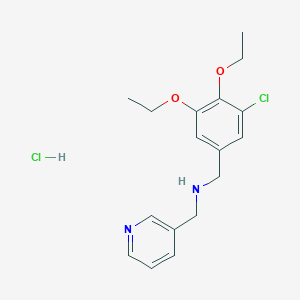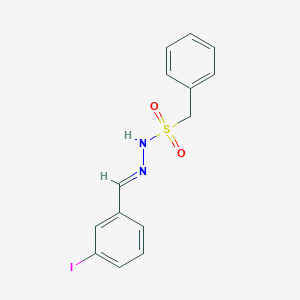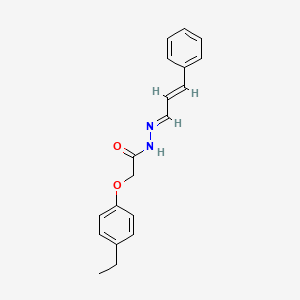![molecular formula C18H20N4O3S B5577460 N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5577460.png)
N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of molecules synthesized for their potential therapeutic effects, including antioxidant and anti-inflammatory activities. The chemical structure is characterized by the presence of a thiazole ring, an imidazolidine dione, and an acetamide group, which contribute to its biological activity.
Synthesis Analysis
The synthesis of similar compounds involves multi-step reactions starting from basic aromatic or heterocyclic amines. These processes include the formation of thiazole derivatives and subsequent reactions with various chloroacetamide or bromoacetamide compounds to introduce the acetamide functionality. Key methods include refluxing, cyclization, and condensation reactions under specific conditions to achieve the desired chemical structures (Duran & Canbaz, 2013); (Koppireddi et al., 2013).
Molecular Structure Analysis
The molecular structure is confirmed using techniques such as 1H NMR, FTIR (Fourier transform infrared), MS (mass spectroscopy), and elemental analysis. These methods validate the presence of key functional groups and the overall structural integrity of the synthesized compounds. The imidazolidine-2,4-dione system, in particular, is noted for its planarity and specific angular relationships with adjacent rings, contributing to the compound's chemical reactivity and potential binding to biological targets (Sethusankar et al., 2002).
科学的研究の応用
Antioxidant and Anti-inflammatory Applications
A study presented the synthesis of novel acetamides, including structures similar to the compound of interest, evaluated for antioxidant and anti-inflammatory activities. Some compounds exhibited significant antioxidant activity in various assays, while others showed promising anti-inflammatory effects. This suggests potential applications in researching conditions associated with oxidative stress and inflammation (Satish Koppireddi et al., 2013).
Heterocyclic Chemistry and Cascade Reactions
Another study focused on the versatility of thioureido-acetamides for synthesizing various heterocycles through one-pot cascade reactions. This work underscores the potential of compounds like the one for synthesizing heterocyclic compounds efficiently, which are crucial in drug discovery and materials science (J. Schmeyers & G. Kaupp, 2002).
Structural Analysis
Research on the crystallization and molecular structure of related compounds has provided insights into their chemical behavior and potential for forming stable crystal structures. This information is vital for designing materials with specific physical properties (K. Sethusankar et al., 2002).
Anticancer Activity
Some derivatives have been synthesized and evaluated for their anticancer activity. These studies suggest the potential application of such compounds in cancer research, especially for identifying new therapeutic agents (L. Apaza Ticona et al., 2020).
Molecular Docking and Biological Evaluation
Another aspect of research involves molecular docking studies to predict the interaction of similar compounds with biological targets, further supported by in-vitro and in-vivo evaluations. This approach is crucial for drug development, allowing for the identification of compounds with potential biological activities (Wassim El Kayal et al., 2022).
特性
IUPAC Name |
N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-21-14(17(24)22(2)18(21)25)9-15(23)19-10-13-11-26-16(20-13)8-12-6-4-3-5-7-12/h3-7,11,14H,8-10H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUWSJGUDRZPHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(=O)N(C1=O)C)CC(=O)NCC2=CSC(=N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-ethyl-6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-methyl-4-pyrimidinamine](/img/structure/B5577383.png)
![1-methyl-1'-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5577390.png)
![3,5-difluoro-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]pyridine-2-carboxamide](/img/structure/B5577397.png)



![1-(4-methylphenyl)-4-[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5577441.png)
![5-bromo-N-[2-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5577443.png)



![4-chloro-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5577487.png)
![1-(4-methylphenyl)-4-[(4-methylphenyl)acetyl]-2-piperazinone](/img/structure/B5577488.png)